1-({4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol
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Overview
Description
1-({4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the fluorophenyl and pyrazolopyrimidine moieties in its structure suggests that it may have significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol typically involves multiple steps, starting from readily available starting materials
Formation of Pyrazolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorinated aromatic compound reacts with an appropriate nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-({4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-({4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-({4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, disrupting key biological pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the pyrazolopyrimidine core and exhibit similar biological activities.
Fluorophenyl Amines: Compounds with fluorophenyl and amino groups that have comparable pharmacological properties.
Uniqueness
1-({4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H19FN6O |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-[[4-(4-fluoroanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-2-ol |
InChI |
InChI=1S/C20H19FN6O/c1-13(28)11-22-20-25-18(24-15-9-7-14(21)8-10-15)17-12-23-27(19(17)26-20)16-5-3-2-4-6-16/h2-10,12-13,28H,11H2,1H3,(H2,22,24,25,26) |
InChI Key |
MSYATPYKXGXALO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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